molecular formula C9H7NO3S B1609114 Quinoline-4-sulfonic Acid CAS No. 6046-42-0

Quinoline-4-sulfonic Acid

Cat. No. B1609114
CAS RN: 6046-42-0
M. Wt: 209.22 g/mol
InChI Key: UJRYDUDEJGXDNA-UHFFFAOYSA-N
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Description

Quinoline-4-sulfonic acid (CAS Number: 6046-42-0) is a chemical compound belonging to the class of quinoline derivatives. It consists of a quinoline core with a sulfonic acid group attached at the 4-position. The molecular formula is C9H7NO3S, and its molecular weight is approximately 209.23 g/mol .

Synthesis Analysis

Quinoline derivatives can be synthesized from α,β-unsaturated aldehydes. Various methods have been employed for their preparation, including catalytic systems, one-pot reactions, solvent-free conditions, and the use of ionic liquids. These synthetic approaches have led to the development of numerous bioactive quinolines .

Molecular Structure Analysis

Quinoline-4-sulfonic acid contains a quinoline core fused with a sulfonic acid group at the 4-position. The molecule has 22 bonds, including aromatic bonds, double bonds, and a sulfonic acid group. The structure allows for various transformations and reactivity .

Chemical Reactions Analysis

Quinoline-4-sulfonic acid can participate in various chemical reactions, including alkylation, thiolation, ring contraction, and annulation with additional cycles. Specific reaction mechanisms and conditions depend on the specific synthetic approach used .
  • Physical and Chemical Properties Analysis

    • Safety Information : Warning (H302, H319). Avoid breathing mist, contact with skin and eyes. Use personal protective equipment .
  • Scientific Research Applications

    Catalyst in Synthesis Processes

    Quinoline-4-sulfonic Acid and its derivatives have been extensively utilized as catalysts in the synthesis of quinolines and other heterocyclic compounds. For example, sulfonated cellulose and starch have been prepared and applied for the Friedländer synthesis of quinolines, demonstrating high yields under solvent-free conditions at relatively low temperatures (Shaabani, Rahmati, & Badri, 2008). Similarly, nanocrystalline titania-based sulfonic acid has been reported as a highly efficient and recyclable solid acid catalyst for the preparation of quinoxaline derivatives, showcasing the method's advantages in terms of yields, reaction time, and temperature (Atghia & Beigbaghlou, 2013).

    Advancements in Organic Synthesis

    The advancements in organic synthesis through the application of Quinoline-4-sulfonic Acid derivatives are evident in the efficient and concise one-pot protocols developed for synthesizing sulfonylated quinoline N-oxides via copper-catalyzed C-H bond activation. This method leverages commercially available aryl sulfonyl chlorides, achieving up to 91% yields in a chemo- and regioselective manner (Wu et al., 2013).

    Role in Drug Synthesis and Biological Screening

    Quinoline-4-sulfonic Acid derivatives play a significant role in drug synthesis and biological screening. The synthesis of bioactive quinoxaline-containing sulfonamides, for instance, has been highlighted for their broad range of biomedical activities, including antibacterial, antifungal, and anticancer actions. The incorporation of the sulfonamide group into quinoxaline frameworks has been shown to enhance their therapeutic potential (Irfan et al., 2021).

    Environmental and Catalytic Efficiency

    The environmental benefits and catalytic efficiency of Quinoline-4-sulfonic Acid derivatives are underscored by their application in green chemistry. For example, silica bonded S-sulfonic acid has been utilized as a recyclable catalyst for the room temperature synthesis of quinoxaline derivatives, emphasizing the catalyst's reusability and the eco-friendly nature of the reaction conditions (Niknam, Saberi, & Mohagheghnejad, 2009).

    Safety And Hazards

    Quinoline-4-sulfonic acid poses hazards related to skin and eye contact. Proper safety precautions, including protective equipment, should be followed when handling this compound .

    Future Directions

    Research on quinoline derivatives continues to explore their medicinal potential. Scientists are investigating their efficacy against various diseases, and further studies may lead to novel drug development .

    properties

    IUPAC Name

    quinoline-4-sulfonic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H7NO3S/c11-14(12,13)9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,11,12,13)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    UJRYDUDEJGXDNA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C2C(=C1)C(=CC=N2)S(=O)(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H7NO3S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID20403539
    Record name Quinoline-4-sulfonic Acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20403539
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    209.22 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Quinoline-4-sulfonic Acid

    CAS RN

    6046-42-0
    Record name 4-Quinolinesulfonic acid
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=6046-42-0
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Quinoline-4-sulfonic Acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID20403539
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    6
    Citations
    M Taguchi, H Kondo, Y Inoue, Y Kawahata… - Journal of Medicinal …, 1992 - ACS Publications
    … (Epoxymethano)-7-fluoro-8-(4-methyl-l-piperazinyl)5-oxo-SH-thiazolo[3,2-a ]quinoline-4-sulfonic Acid (19). A mixture of compound 17 (300 mg, 8.69 mmol) and 1-methylpiperazine (557 …
    Number of citations: 48 pubs.acs.org
    GJ Rowlands, RJ Severinsen… - The Journal of …, 2020 - ACS Publications
    Quinolino[7,8-h]quinoline is a superbasic compound, with apK aH in acetonitrile greater than that of 1,8-bis(dimethylaminonaphthalene) (DMAN), although its synthesis and the …
    Number of citations: 8 pubs.acs.org
    G de Leon - 2005 - macsphere.mcmaster.ca
    … The inhibitor, 2-Methyl-6-methylamino-7-oxo-78 naphthol [ 1 ,2,3-de]quinoline-4-sulfonic acid was determined to be a competitive inhibitor of the HidE kinase with Ki of 63 ± 8 f..LM. This …
    Number of citations: 0 macsphere.mcmaster.ca
    KJ Shaffer - 2010 - mro.massey.ac.nz
    This thesis sought to identify ligands which could be used in sensing or sequestering applications for the toxic element beryllium. The overall aim was to search for ligands with tight …
    Number of citations: 2 mro.massey.ac.nz
    GP De Leon, NH Elowe, KP Koteva, MA Valvano… - Chemistry & biology, 2006 - cell.com
    … The screen identified a compound (1, 2-methyl-6-methylamino-7-oxo-7H-naphtho[1,2,3-de]quinoline-4-sulfonic acid) that reduced pathway activity by ∼40%. An analog of this hit, …
    Number of citations: 67 www.cell.com
    GL Jordan - 1952 - ir.library.oregonstate.edu
    … 7-iodo--hydroxy quinoline 4 sulfonic acid …
    Number of citations: 0 ir.library.oregonstate.edu

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